molecular formula C9H16BrNO4 B11761765 Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate

Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate

Cat. No.: B11761765
M. Wt: 282.13 g/mol
InChI Key: YWBGTMFTOWARDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is a chemical compound widely used in organic synthesis. It is known for its role as an intermediate in the preparation of various pharmaceuticals and biologically active molecules. The compound features a bromo group and a tert-butoxycarbonyl (Boc) protected amino group, making it versatile for different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate typically involves the bromination of ethyl 2-aminoacetate followed by the protection of the amino group with a tert-butoxycarbonyl group. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also minimize human error and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as ethyl 2-azido-2-((tert-butoxycarbonyl)amino)acetate or ethyl 2-thiocyanato-2-((tert-butoxycarbonyl)amino)acetate can be formed.

    Deprotection: The major product is ethyl 2-bromo-2-aminoacetate.

Scientific Research Applications

Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the preparation of peptide mimetics and other biologically active compounds.

    Medicine: The compound is a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action for Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate primarily involves its role as a building block in organic synthesis. The bromo group acts as a leaving group in substitution reactions, while the Boc-protected amino group can be deprotected to reveal a reactive amine. These functionalities allow the compound to participate in various synthetic pathways, targeting specific molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bromo group and a Boc-protected amino group, providing a balance of reactivity and stability. This makes it particularly useful in multi-step organic syntheses where selective reactions are required .

Properties

Molecular Formula

C9H16BrNO4

Molecular Weight

282.13 g/mol

IUPAC Name

ethyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C9H16BrNO4/c1-5-14-7(12)6(10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)

InChI Key

YWBGTMFTOWARDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(NC(=O)OC(C)(C)C)Br

Origin of Product

United States

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